

Spectroscopic Characterization of 3-Chloro-6-(methylsulfonyl)pyridazine: A Technical Guide

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Compound of Interest

Compound Name:	3-Chloro-6-(methylsulfonyl)pyridazine
Cat. No.:	B1581773

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This technical guide provides a detailed spectroscopic analysis of the heterocyclic compound **3-Chloro-6-(methylsulfonyl)pyridazine**. Designed for researchers, scientists, and professionals in drug development, this document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. In the absence of publicly available experimental spectra, this guide synthesizes predicted data based on established principles of spectroscopy and data from analogous structures, while also providing robust, field-proven protocols for data acquisition.

Molecular Structure and Predicted Spectroscopic Features

3-Chloro-6-(methylsulfonyl)pyridazine possesses a distinct molecular architecture that informs its spectroscopic signature. The molecule consists of a pyridazine ring substituted with a chloro group and a methylsulfonyl group. These functional groups induce specific electronic effects that are critical for interpreting the spectral data.

Molecular Formula: C₅H₅ClN₂O₂S[1][2][3]

Molecular Weight: 192.62 g/mol [1]

Structure:

Caption: Molecular structure of **3-Chloro-6-(methylsulfonyl)pyridazine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For **3-Chloro-6-(methylsulfonyl)pyridazine**, both ^1H and ^{13}C NMR will provide invaluable structural information.

Predicted ^1H NMR Spectrum

The aromatic region of the ^1H NMR spectrum is expected to show two signals corresponding to the two protons on the pyridazine ring. These protons form an AX spin system, and their chemical shifts are influenced by the electron-withdrawing effects of the chloro and methylsulfonyl substituents.

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H4	8.0 - 8.2	Doublet	9.0 - 9.5
H5	7.8 - 8.0	Doublet	9.0 - 9.5
CH ₃	3.3 - 3.5	Singlet	N/A

- Rationale: The protons on the pyridazine ring are expected to be downfield due to the aromatic nature of the ring and the presence of two electronegative nitrogen atoms. The methylsulfonyl group is strongly electron-withdrawing, which will further deshield the adjacent protons. The methyl group protons will appear as a singlet in the upfield region.

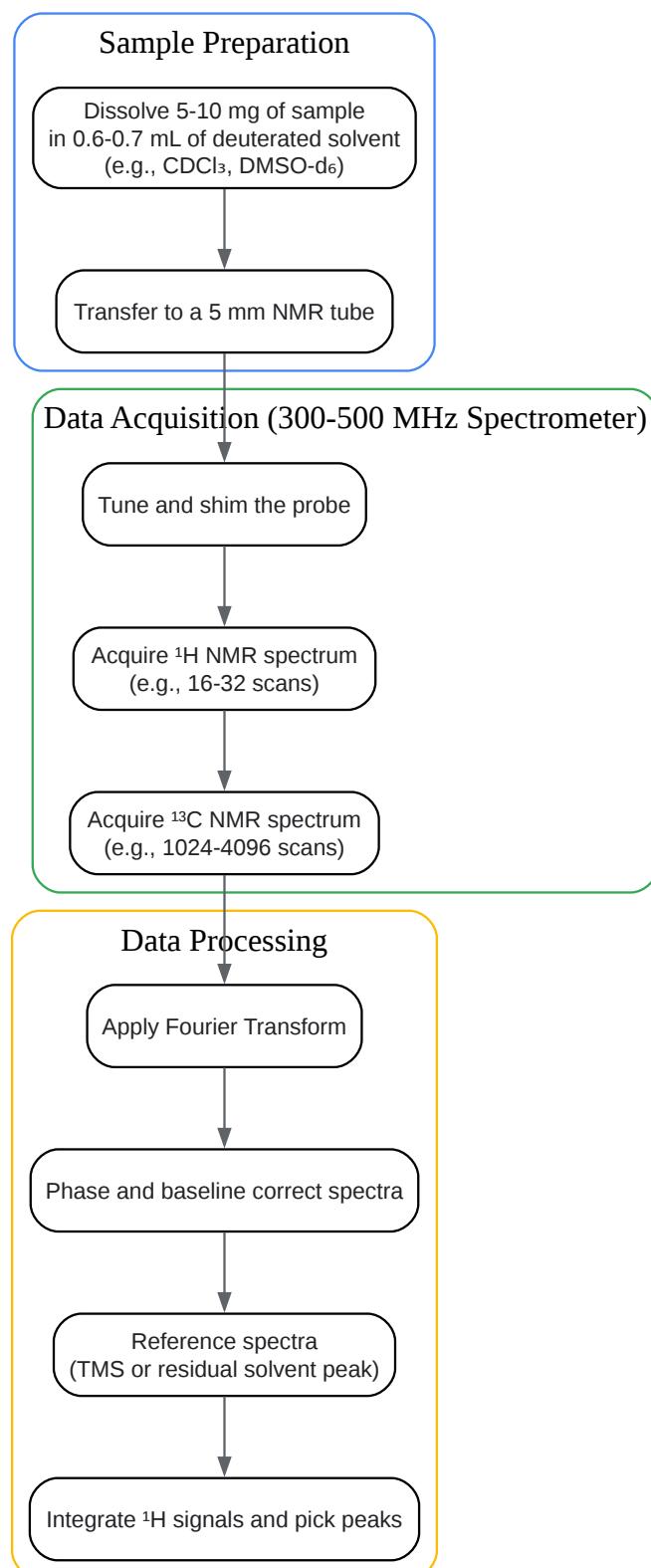
Predicted ^{13}C NMR Spectrum

The ^{13}C NMR spectrum will provide insights into the carbon environment of the molecule. Four signals are expected for the pyridazine ring carbons and one for the methyl carbon.

Carbon	Predicted Chemical Shift (δ , ppm)
C3	150 - 155
C6	158 - 162
C4	125 - 130
C5	128 - 132
CH ₃	40 - 45

- Rationale: The carbons attached to the electronegative chlorine (C3) and the sulfonyl group (C6) are expected to be the most downfield. The other two pyridazine carbons (C4 and C5) will appear at intermediate chemical shifts. The methyl carbon will be the most upfield signal.

Experimental Protocol for NMR Data Acquisition

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Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

Predicted IR Absorption Bands

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
Aromatic C-H stretch	3050 - 3150	Medium
C=N, C=C stretch (pyridazine ring)	1550 - 1650	Medium to Strong
S=O stretch (sulfonyl)	1300 - 1350 and 1140 - 1160	Strong
C-Cl stretch	700 - 800	Strong

- Rationale: The characteristic stretches of the aromatic C-H bonds and the pyridazine ring will be present. The most prominent peaks will be the strong, sharp absorptions corresponding to the symmetric and asymmetric stretching vibrations of the sulfonyl group. The C-Cl stretch will appear in the fingerprint region.

Experimental Protocol for IR Data Acquisition

A common and straightforward method for acquiring the IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory.

- Instrument Preparation: Ensure the ATR crystal is clean.
- Background Scan: Record a background spectrum of the empty ATR crystal.
- Sample Application: Place a small amount of the solid sample onto the ATR crystal.
- Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.
- Data Acquisition: Collect the IR spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

- Data Processing: Perform a baseline correction and label the significant peaks.

Mass Spectrometry (MS)

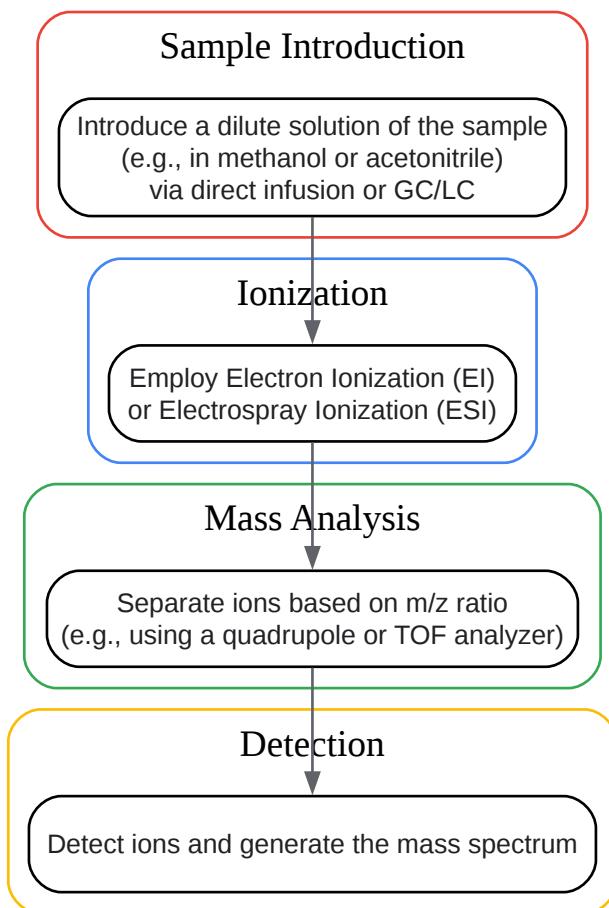
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Predicted Mass Spectrum

For **3-Chloro-6-(methylsulfonyl)pyridazine**, Electron Ionization (EI) would be a suitable ionization method.

- Molecular Ion (M^+): A prominent molecular ion peak is expected at m/z 192. The presence of chlorine will result in a characteristic $M+2$ peak at m/z 194 with an intensity of approximately one-third of the M^+ peak, reflecting the natural isotopic abundance of ^{35}Cl and ^{37}Cl .
- Key Fragmentation Pathways:
 - Loss of the methyl group ($\bullet\text{CH}_3$) from the molecular ion to give a fragment at m/z 177.
 - Loss of the sulfonyl group ($\bullet\text{SO}_2\text{CH}_3$) to yield a fragment corresponding to 3-chloropyridazine.
 - Cleavage of the pyridazine ring can lead to a variety of smaller fragments.

Experimental Protocol for MS Data Acquisition



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Caption: General workflow for mass spectrometry analysis.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for **3-Chloro-6-(methylsulfonyl)pyridazine**. While experimental data is not readily available in public databases, the predicted NMR, IR, and MS spectra, along with the detailed experimental protocols, offer a solid foundation for researchers working with this compound. The provided methodologies are robust and widely applicable for the characterization of novel small molecules in a drug discovery and development setting.

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